molecular formula C23H21N3O2 B3862330 3-(9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide

3-(9H-carbazol-9-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide

Cat. No.: B3862330
M. Wt: 371.4 g/mol
InChI Key: LWWWGUKAUWOFEX-LFVJCYFKSA-N
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Description

3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propano bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide typically involves a multi-step process. One common method starts with the preparation of the carbazole derivative, which is then reacted with a hydrazide precursor. The final step involves the condensation of the hydrazide with an aldehyde or ketone to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological processes and as a probe for detecting specific biomolecules.

    Industry: It can be used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide involves its interaction with specific molecular targets. The carbazole moiety can intercalate into DNA, disrupting its structure and function. Additionally, the hydrazide group can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to various biological effects, including anti-cancer and anti-microbial activities.

Comparison with Similar Compounds

Similar Compounds

    1,3-di(9H-carbazol-9-yl)benzene: This compound is used in OLEDs and has similar electronic properties.

    2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile: This compound is used as a host material in blue phosphorescent OLEDs.

    3,5-di(9H-carbazol-9-yl)tetraphenylsilane: This compound is used in high-efficiency blue OLEDs.

Uniqueness

3-(9H-carbazol-9-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]propanohydrazide is unique due to its combination of a carbazole moiety with a hydrazide group, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-28-18-12-10-17(11-13-18)16-24-25-23(27)14-15-26-21-8-4-2-6-19(21)20-7-3-5-9-22(20)26/h2-13,16H,14-15H2,1H3,(H,25,27)/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWWGUKAUWOFEX-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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